Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate
Description
Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridazine core substituted with an amino group at position 5 and a methyl ester at position 5. Its structure combines electron-rich sulfur-containing thiophene with the pyridazine ring, conferring unique electronic and steric properties that influence its reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-3-10-11-7(4)14-6/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQFQVSLIJBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable dicarbonyl compound, followed by cyclization and esterification steps . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-c]pyridazine derivatives.
Scientific Research Applications
It appears that "Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate" was not found in the search results. However, the closely related compound "Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate" was found . Also, a series of M4 positive allosteric modulators (PAMs) based on a 5-amino-thieno[2,3-c]pyridazine core have been developed .
Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
IUPAC Name: methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
InChI: InChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3
InChIKey: WMSOTJQOBVVWJM-UHFFFAOYSA-N
Research and Applications
While specific applications for Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate are not detailed in the search results, the presence of thienopyrimidines and related compounds in medicinal chemistry suggests potential areas of interest. Some possible applications are:
- Antitumor Activity: Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates have been synthesized and evaluated for antitumor activity, demonstrating some selectivity against AGS or CaCo-2 cell lines .
- M4 Positive Allosteric Modulators (PAMs): A series of M4 PAMs based on a 5-amino-thieno[2,3-c]pyridazine core have been developed for in vivo applications . These modulators have potential use as tools in studying schizophrenia .
Synthesis of 6-methoxy pyridazine-3- carboxylic acid
The pyridazine compound has an important effect on aspects such as agricultural chemicals and medical research .
Mechanism of Action
The mechanism of action of Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the thieno[2,3-c]pyridazine core are crucial for its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs: Core Heterocycles and Substituents
The thieno[2,3-c]pyridazine core differentiates this compound from analogs with fused pyrrolo or furo rings. Substituents (e.g., amino, ester groups) and their positions critically modulate reactivity and biological interactions.
Table 1: Structural and Functional Comparison
Key Observations:
- Core Heterocycles: Thieno derivatives exhibit higher aromatic electron density due to sulfur’s polarizability compared to oxygen (furo) or nitrogen (pyrrolo), influencing electrophilic substitution patterns .
- Substituent Effects: Bulky groups (e.g., 3,4-diphenyl in pyrrolo analogs) hinder cyclization reactions, whereas amino groups facilitate nucleophilic attacks or condensations .
Cyclization Reactions
- The target compound’s amino group enables condensation with reagents like formamide or acetic anhydride to form pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-4-ones, a reaction pathway shared with its carboxamide analog (5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide) .
- In contrast, pyrrolo analogs (e.g., Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate) undergo cyclization with o-aminophenol to yield benzoxazepine derivatives, highlighting the role of the fused ring’s electronic environment .
Functional Group Transformations
- Hydrazine reactions with ethyl esters (e.g., Ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate) yield carbohydrazides (7a, b), whereas methyl esters may show slower kinetics due to reduced leaving-group ability .
- Chloroacetyl chloride reacts with amino groups in pyrrolo/furo analogs to form chloroacetamido derivatives, which cyclize into oxazinones under heat .
Biological Activity
Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological evaluation, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridazine core structure, which contributes to its unique biological properties. The molecular formula for this compound is , and its molecular weight is approximately 224.24 g/mol. The presence of amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thieno[2,3-c]pyridazine : Starting from appropriate thienopyridazine precursors.
- Carboxylation : Introducing the carboxylate group through various synthetic pathways.
- Methylation : Utilizing methylating agents to achieve the final methyl ester form.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa and MDA-MB-231 cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.1 |
| MDA-MB-231 | 13 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V-positive cell populations following treatment with the compound .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its structural features allow for interaction with bacterial cell components, potentially disrupting their function.
Study on Antiproliferative Activity
In a study examining the antiproliferative effects of related thieno[2,3-c]pyridazine compounds, this compound was found to possess selective cytotoxicity against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase in cancer cells, indicating its potential as a chemotherapeutic agent targeting cell cycle regulation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate, and how are intermediates characterized?
- The compound is synthesized via nucleophilic substitution and cyclization reactions. A typical route involves reacting 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions .
- Characterization includes melting point determination, IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹), and ¹H NMR (e.g., aromatic protons at δ 7.40–7.80 ppm and NH signals at δ 8.30 ppm) .
Q. How can researchers confirm the regioselectivity of functional group substitutions in this compound?
- Regioselectivity is validated using NOESY NMR to identify spatial proximity of substituents and HPLC-MS to track reaction intermediates. For example, benzoylation at the 5-amino group (vs. the 6-carboxylate) is confirmed by the absence of ester hydrolysis signals in NMR .
Q. What analytical techniques are critical for purity assessment of this compound?
- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- Elemental analysis (C, H, N, S) and HPLC (C18 column, methanol/water mobile phase) confirm ≥95% purity .
Advanced Research Questions
Q. How do reaction conditions influence cyclization pathways during derivatization?
- Solvent polarity and temperature dictate product outcomes. For instance:
- Heating 5-acetamido derivatives in acetic anhydride yields 2-methyl-8,9-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-4(3H)-one via intramolecular cyclization .
- In contrast, hydrazine treatment forms carbohydrazide derivatives (e.g., compound 7a/b ) through nucleophilic acyl substitution .
Q. What strategies resolve contradictions in spectral data interpretation for fused heterocycles derived from this compound?
- Tautomerism : IR spectroscopy distinguishes keto (1700 cm⁻¹) vs. enol (broad ~3300 cm⁻¹ NH) forms .
- X-ray crystallography resolves ambiguous NOE correlations in complex fused systems (e.g., pyridazino[4',3':4,5]pyrrolo[3,2-b][1,5]benzoxazepine) .
Q. How can computational chemistry optimize experimental design for novel derivatives?
- DFT calculations predict electrophilic/nucleophilic sites. For example, the 5-amino group is more reactive than the ester group, guiding selective benzoylation .
- Molecular docking screens derivatives for biological targets (e.g., kinase inhibition) by simulating binding affinities .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low yields of this compound, and how is this mitigated?
- Side reactions (e.g., ester hydrolysis) occur due to prolonged reflux. Solutions:
- Use anhydrous solvents (e.g., acetone) and short reaction times (≤24 hours) .
- Add scavengers (e.g., molecular sieves) to trap water .
Q. What experimental protocols ensure reproducibility in synthesizing pyrimido-fused derivatives?
- Standardized protocols :
- Step 1 : React with phenyl isothiocyanate in THF at 0–5°C to form thiourea intermediates.
- Step 2 : Cyclize intermediates in acetic anhydride at 80°C for 6 hours .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
